molecular formula C15H16N2O4S B4621377 N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide

N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide

Cat. No. B4621377
M. Wt: 320.4 g/mol
InChI Key: LEWOKLDMMMQASB-UHFFFAOYSA-N
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide, commonly known as FNTA, is a novel compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. FNTA is a nitroaromatic compound that contains both a furanyl and thioether moiety, which gives it its distinctive chemical structure. In

Scientific Research Applications

Carcinogenicity Studies

  • Comparative Carcinogenicity : N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide and similar chemicals were fed to mice to determine structure-activity relationships with respect to organ specificity, revealing a high incidence of lymphocytic leukemia and varying incidences of tumors in different organs based on structural differences among the compounds (Cohen et al., 1973).
  • Carcinogenicity in Rats : Further studies on the carcinogenicity of 5-nitrofurans and related compounds with heterocyclic substituents fed to rats showed a high incidence of tumors in multiple tissues, highlighting the broad carcinogenic potential of these compounds (Cohen et al., 1975).

Metabolic Studies

  • Metabolic Pathways : Investigation into the metabolism of N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide in vitro using microsomes prepared from rat and rabbit liver and renal cortex revealed insights into its nitroreduction and the formation of metabolite(s) that bind to macromolecules (Mattammal et al., 1985).
  • Drug Metabolism : The study on the metabolism and disposition of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide in rats highlighted rapid absorption, distribution, and identification of metabolites, demonstrating the complexity of its biotransformation (Wang et al., 1975).

Anticancer Potential

  • Synthesis and Antioxidant Activity : The synthesis of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines and their evaluation for antioxidant activities demonstrated moderate activity for certain compounds, hinting at potential therapeutic applications (Jois et al., 2014).

Chemoselective Acetylation

  • Chemoselective Monoacetylation : Research into the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlighted novel approaches to drug synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(10-12-4-1-2-6-14(12)17(19)20)16-7-9-22-11-13-5-3-8-21-13/h1-6,8H,7,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWOKLDMMMQASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCSCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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